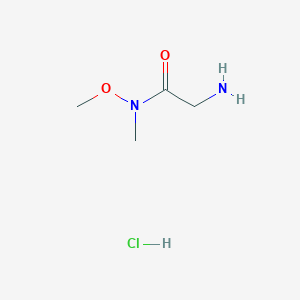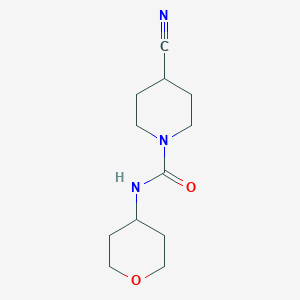
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide, also known as DTTA, is a chemical compound that has been widely used in scientific research. It is a thiol-based compound that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide acts as a reducing agent by donating electrons to disulfide bonds in proteins, thereby reducing them to thiol groups. It also acts as a chelating agent by binding to metal ions, such as copper and iron, which can be toxic to cells. N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the stability of proteins by reducing disulfide bonds, which can be important in protein biochemistry. N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has also been shown to have anti-inflammatory and anti-cancer properties, as it can inhibit the production of reactive oxygen species and the activation of NF-κB, which are involved in inflammation and cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other reducing agents and chelating agents. However, N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has some limitations. It has a strong odor, which can be unpleasant to work with. It can also be toxic in high concentrations, so care must be taken when handling it.
Direcciones Futuras
There are several future directions for research involving N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide. One direction is to investigate its potential as an antioxidant and anti-inflammatory agent in vivo. Another direction is to explore its potential as a cross-linking agent in the synthesis of hydrogels for tissue engineering. Additionally, N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide could be used as a chelating agent in the purification of metalloproteins. Finally, further research could be done to optimize the synthesis method of N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide to make it more efficient and environmentally friendly.
Conclusion:
In conclusion, N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide is a thiol-based compound that has been widely used in scientific research. It has several applications, including as a reducing agent, chelating agent, and cross-linking agent. N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has various biochemical and physiological effects and has potential as an antioxidant, anti-inflammatory, and anti-cancer agent. While it has advantages for lab experiments, it also has limitations, such as its strong odor and toxicity in high concentrations. Future research could explore its potential in vivo and optimize its synthesis method.
Métodos De Síntesis
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide can be synthesized by reacting 2-methoxyphenol with 3-chloropropanoyl chloride to form 2-(2-methoxyphenoxy)propanoyl chloride. This intermediate is then reacted with sodium hydride and 1,3-dithiolane-2-thione to form N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide.
Aplicaciones Científicas De Investigación
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has been widely used in scientific research due to its thiol-based nature. It has been used as a reducing agent in protein biochemistry, as well as in the preparation of thiol-modified surfaces for biosensors. N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide has also been used as a cross-linking agent in the synthesis of hydrogels and as a chelating agent in the purification of proteins.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10(20-13-6-4-3-5-12(13)19-2)14(16)15-11-7-8-21(17,18)9-11/h3-6,10-11H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTZUPQZBMEEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941671.png)


![(Z)-methyl 2-(6-methyl-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2941676.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2941677.png)
![4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride](/img/structure/B2941679.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941681.png)




